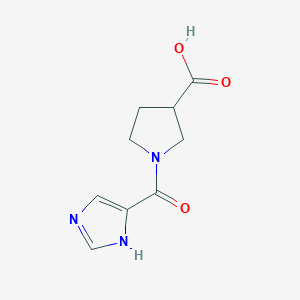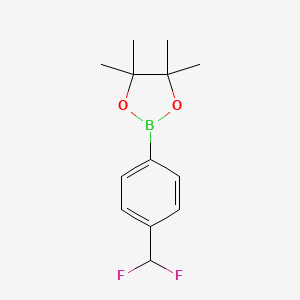
2-(4-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
2-(4-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 2-DFM-TMD, is an organoboron compound which has been studied extensively in recent years due to its unique properties and potential applications in a variety of scientific fields. It is a colorless, volatile liquid which can be synthesized from a variety of starting materials and is characterized by its low toxicity and low volatility. 2-DFM-TMD has been studied for its use in organic synthesis, as a catalyst for reactions, and as a potential therapeutic agent.
科学的研究の応用
Late-Stage Difluoromethylation
This compound is instrumental in late-stage difluoromethylation, a process that introduces difluoromethyl groups to organic molecules. This modification can significantly alter the physical and chemical properties of a molecule, such as its lipophilicity and metabolic stability, which is crucial in drug development .
Metal-Based Catalysis
The compound has seen use in metal-based catalytic processes to transfer CF2H groups to carbon sites. This method is particularly effective for C(sp2) sites, enhancing the molecule’s reactivity for further chemical transformations .
Minisci-Type Radical Chemistry
It serves as a reagent in Minisci-type radical chemistry, which is best applied to heteroaromatics. This strategy allows for the difluoromethylation of C(sp2)–H bonds, expanding the toolkit for modifying heterocyclic compounds .
Site-Selective Installation on Biomolecules
An exciting application is the precise, site-selective installation of CF2H groups onto large biomolecules, such as proteins. This enables the creation of novel bioconjugates with potential therapeutic applications .
Formation of X–CF2H Bonds
The compound is used to form X–CF2H bonds where X is an atom like oxygen, nitrogen, or sulfur. This is typically achieved through reactions with ClCF2H, but recent protocols have utilized non-ozone depleting difluorocarbene reagents for this purpose .
Synthesis of Tailored Derivatives
Due to its influence on a parent molecule’s reactivity and lipophilicity, this compound is a valuable building block for the synthesis of tailored derivatives. These derivatives can be designed for specific functions or properties .
Molecular Docking and DFT Studies
In computational chemistry, the compound is used in molecular docking simulations and density functional theory (DFT) studies to examine binding interactions and assess the potential binding mechanisms within receptor sites .
Pharmaceutical Relevance
The advancements in difluoromethylation techniques using compounds like this have streamlined access to molecules of pharmaceutical relevance. This has generated significant interest in process chemistry, particularly for the development of new medications .
特性
IUPAC Name |
2-[4-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O2/c1-12(2)13(3,4)18-14(17-12)10-7-5-9(6-8-10)11(15)16/h5-8,11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIBKPJPWFARFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1234319-14-2 | |
| Record name | 2-[4-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



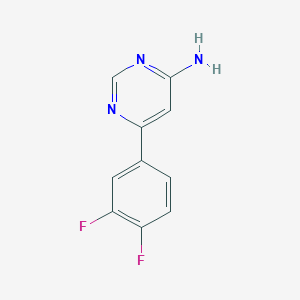
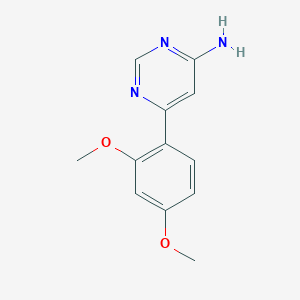
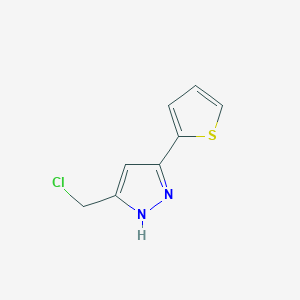
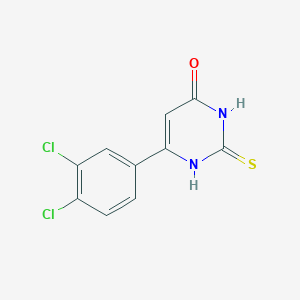
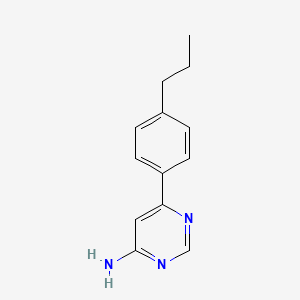
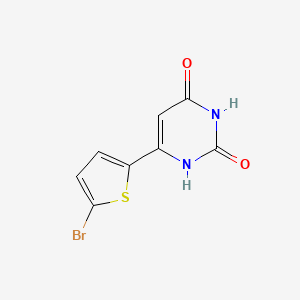
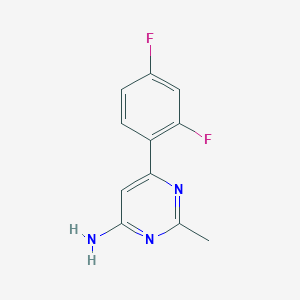
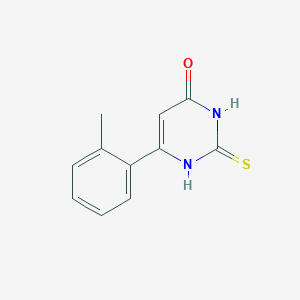
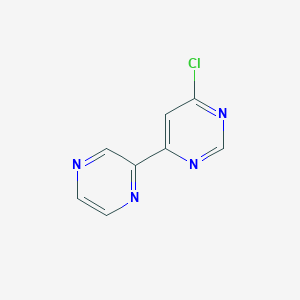
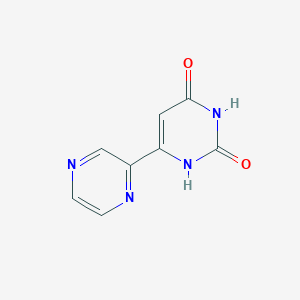
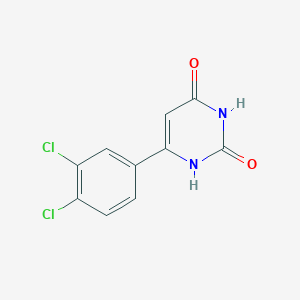
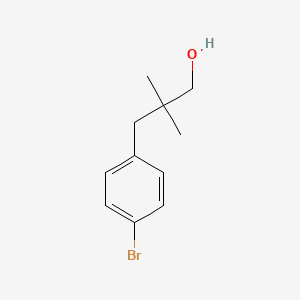
![2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1466929.png)
